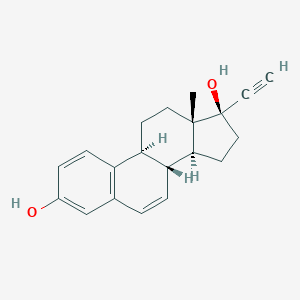

6,7-Dehydro Ethynyl Estradiol

Descripción general

Descripción

6,7-Dehydro Ethynyl Estradiol is a synthetic estrogen compound. It is a derivative of estradiol, a naturally occurring estrogen hormone. This compound is commonly used in oral contraceptives and hormone replacement therapy due to its potent estrogenic activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dehydro Ethynyl Estradiol typically involves the reaction of 6-dehydroestrone with acetylene. This reaction is carried out under specific conditions to ensure the formation of the desired product . The process involves the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring the consistent production of high-purity compound .

Análisis De Reacciones Químicas

Types of Reactions

6,7-Dehydro Ethynyl Estradiol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different chemical and biological properties, making them useful for various applications .

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Hormonal Contraception :

- Hormone Replacement Therapy (HRT) :

- Treatment of Hormonal Disorders :

Molecular Recognition in Breast Cancer

A study evaluated novel radioiodinated derivatives of DHEE for targeting estrogen receptors in ER-positive breast tumors. The findings indicated that these compounds could serve as effective probes for imaging and treatment purposes, potentially enhancing the specificity of breast cancer therapies .

Estrogen Receptor Binding Affinity

Research comparing various dehydroestradiol derivatives, including DHEE, revealed significant binding affinities to estrogen receptors (ERα and ERβ). These findings suggest that DHEE may exhibit comparable or enhanced efficacy relative to other established estrogens, which is crucial for developing targeted therapies .

Safety Profile and Pharmacokinetics

Investigations into the safety profile of DHEE indicated a lower incidence of adverse effects compared to traditional estrogens when used at therapeutic doses. This characteristic may make DHEE a favorable option in both contraceptive and therapeutic contexts, particularly concerning cardiovascular safety .

Mecanismo De Acción

6,7-Dehydro Ethynyl Estradiol exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets and pathways involved include the estrogen receptor pathway, which regulates various physiological processes such as reproductive function, bone density, and cardiovascular health .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 6,7-Dehydro Ethynyl Estradiol include:

Ethinyl Estradiol: Another synthetic estrogen commonly used in oral contraceptives.

Estradiol: A naturally occurring estrogen hormone used in hormone replacement therapy.

Mestranol: A synthetic estrogen that was previously used in oral contraceptives but has been largely replaced by ethinyl estradiol.

Uniqueness

This compound is unique due to its specific chemical structure, which confers distinct biological properties. Its high potency and stability make it particularly useful in pharmaceutical applications, especially in the formulation of oral contraceptives and hormone replacement therapies.

Actividad Biológica

6,7-Dehydro Ethynyl Estradiol (6,7-DEE) is a synthetic estrogen derivative that has garnered attention for its potential biological activities and therapeutic applications. This compound is structurally related to estradiol and exhibits significant estrogenic properties, which can influence various physiological processes. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

Chemical Structure and Properties

6,7-DEE has the molecular formula and is characterized by a unique structural configuration that enhances its binding affinity to estrogen receptors. The compound's structure is pivotal in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H22O2 |

| Molecular Weight | 310.39 g/mol |

| CAS Number | 67703-68-8 |

| Chemical Class | Synthetic Estrogen |

The primary mechanism of action for 6,7-DEE involves its interaction with estrogen receptors (ERs), particularly ERα and ERβ. Binding to these receptors initiates a cascade of genomic and non-genomic signaling pathways that regulate gene expression and cellular functions.

- Genomic Actions : Upon binding to ERs, 6,7-DEE modulates the transcription of target genes involved in reproductive health, bone density, and cardiovascular function.

- Non-Genomic Actions : The compound may also exert rapid effects through signaling pathways such as PI3K/Akt and MAPK, influencing cell proliferation and survival.

Estrogenic Activity

Research indicates that 6,7-DEE exhibits potent estrogenic activity comparable to other known estrogens like estradiol. Studies have shown that it can stimulate the proliferation of estrogen-sensitive tissues such as breast and endometrial cells.

- Binding Affinity : 6,7-DEE shows a high binding affinity for ERα and ERβ, facilitating its role as an effective estrogen mimic .

Anti-Inflammatory Effects

In vitro studies have demonstrated that 6,7-DEE can suppress inflammatory markers such as TNF-α and IL-6 in various cell types. This anti-inflammatory effect is mediated through the activation of ERs and subsequent inhibition of NFκB signaling pathways .

Case Studies

- Endometrial Health : A study involving postmenopausal women indicated that administration of 6,7-DEE led to improved endometrial thickness without significant adverse effects on breast tissue .

- Bone Density : Research has shown that 6,7-DEE positively impacts bone density in ovariectomized rats, suggesting potential applications in osteoporosis treatment .

Toxicological Profile

While 6,7-DEE demonstrates beneficial biological activities, its safety profile must be carefully evaluated. Toxicological studies indicate that high doses may lead to adverse effects such as increased risk of thromboembolic events and potential carcinogenicity in hormone-sensitive tissues.

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,16-18,21-22H,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXHHBFTRYNQBO-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30217987 | |

| Record name | 6,7-Dehydro ethynyl estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67703-68-8 | |

| Record name | 6,7-Dehydro ethynyl estradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067703688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dehydro ethynyl estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-DEHYDROETHYNYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6EZ3B8WFC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.